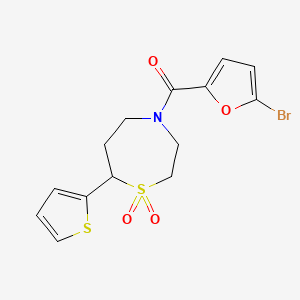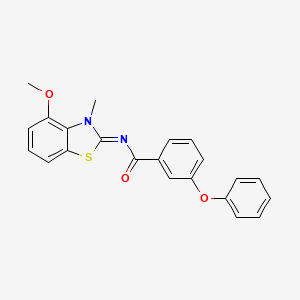![molecular formula C12H15N3O2S2 B2833299 5-{[2-(3,4-二甲氧基苯基)乙基]氨基}-1,3,4-噻二唑-2-硫醇 CAS No. 742094-74-2](/img/structure/B2833299.png)
5-{[2-(3,4-二甲氧基苯基)乙基]氨基}-1,3,4-噻二唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗菌和抗真菌应用
抗菌剂: Sah 等人 (2014) 的一项研究探索了由 5-(4-氯苯氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成缩氮唑,对大肠杆菌和伤寒沙门氏菌等致病菌株以及曲霉菌、青霉菌属和白色念珠菌等真菌菌株表现出中等抗菌活性 (Sah、Bidawat、Seth 和 Gharu,2014).
抗真菌活性: Chen 等人 (2007) 合成了 5-(3,4,5-三甲氧基苯基)-1,3,4-噻二唑和恶二唑的衍生物,显示出杀真菌活性。研究发现,该研究中的两种化合物以低至 2.9-93.3 μg/mL 的浓度抑制各种真菌的菌丝体生长约 50% (Chen 等人,2007).
太阳能电池应用
- 基于敏化的太阳能电池: Rahman 等人 (2018) 描述了使用有机硫化合物,特别是 1,3,4-噻二唑的衍生物,作为染料敏化和量子点敏化太阳能电池中的新型氧化还原对。与传统电解质相比,该化合物表现出改进的氧化还原行为和更高的功率转换效率,突出了其在太阳能电池应用中的潜力 (Rahman、Wang、Nath 和 Lee,2018).
晶体工程和材料科学
- 金(I) 硫醇盐化合物: Tzeng、Schier 和 Schmidbaur (1999) 报告了涉及 1,3,4-噻二唑衍生物的金(I) 硫醇盐化合物的晶体工程。研究表明,这些化合物如何在它们的晶格中形成氢键框架,这可能与设计具有特定性质的新材料有关 (Tzeng、Schier 和 Schmidbaur,1999).
分子建模和药物设计
- 抗炎和镇痛剂: Shkair 等人 (2016) 的分子建模和药理学评估重点关注 1,3,4-噻二唑作为潜在的抗炎和镇痛剂。该研究提供了对化合物针对 COX-2 酶的作用机制的见解,突出了它们的治疗潜力 (Shkair、Shakya、Raghavendra 和 Naik,2016).
抗氧化活性
- 新型抗氧化剂: El Ashry 等人 (2019) 合成了 5-氨基-2-烷基/糖基硫代-1,3,4-噻二唑并评估了它们的抗氧化行为。一些化合物表现出显着的抗氧化活性,表明在预防氧化应激相关疾病方面具有潜在应用 (El Ashry、Ramadan、Amer、El Kilany、Badawy 和 Rabea,2019).
作用机制
Target of Action
The primary target of the compound “5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol” is currently unknown. The compound is structurally similar to 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile , which is a tertiary amino compound . Tertiary amines are known to act as Bronsted bases, capable of accepting a hydron from a donor . .
Mode of Action
It’s structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that the compound might interact with its targets by inhibiting the breakdown of monoamine neurotransmitters, thereby increasing their availability.
Biochemical Pathways
If it acts similarly to 3,4-Dimethoxyphenethylamine, it might affect the monoamine neurotransmitter pathway . Monoamines include neurotransmitters like dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, alertness, and cognition.
Result of Action
If it acts similarly to 3,4-Dimethoxyphenethylamine, it might increase the availability of monoamine neurotransmitters, potentially affecting mood and cognition .
属性
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-16-9-4-3-8(7-10(9)17-2)5-6-13-11-14-15-12(18)19-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYOJOLFNRHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NNC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)
![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)


![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)



![2lambda6-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2833239.png)
